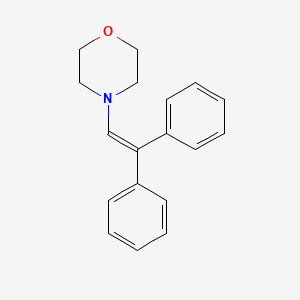

4-(2,2-Diphenylvinyl)morpholine

描述

Structure

3D Structure

属性

CAS 编号 |

7145-15-5 |

|---|---|

分子式 |

C18H19NO |

分子量 |

265.3 g/mol |

IUPAC 名称 |

4-(2,2-diphenylethenyl)morpholine |

InChI |

InChI=1S/C18H19NO/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-11-13-20-14-12-19/h1-10,15H,11-14H2 |

InChI 键 |

KFCXYAAZYMQSOO-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Studies of 4 2,2 Diphenylvinyl Morpholine

Reactivity at the Vinylic Center

The defining characteristic of an enamine is the increased nucleophilicity of the β-carbon of the double bond. This is due to the donation of the nitrogen's lone pair of electrons into the π-system, which can be represented by resonance structures. nsf.govmasterorganicchemistry.com This electron-donating effect makes the β-carbon a prime target for electrophilic attack.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: Enamines readily undergo electrophilic addition at the β-carbon. csbsju.edulibretexts.orglibretexts.org For 4-(2,2-diphenylvinyl)morpholine, this reaction would involve the attack of an electrophile (E+) on the β-diphenylmethylidene carbon. This initial attack forms a resonance-stabilized iminium ion intermediate, which is then quenched by a nucleophile. A common example of this is the hydrolysis of enamines in the presence of aqueous acid, where the electrophile is a proton. masterorganicchemistry.com The resulting iminium ion is then attacked by water, leading to the formation of a ketone (1,1-diphenylacetone in this case) and the secondary amine (morpholine). nih.govlibretexts.org

The general mechanism for electrophilic addition is as follows:

The π-electrons of the enamine's double bond attack an electrophile (E+).

An iminium cation intermediate is formed.

A nucleophile (Nu-) attacks the iminium cation, or in the case of hydrolysis, a water molecule attacks, followed by deprotonation to yield the final product. libretexts.org

Nucleophilic Addition: Direct nucleophilic addition to the vinylic center of an enamine is generally not favored due to the electron-rich nature of the double bond. However, reactions that proceed through a nucleophilic attack on a derivative of the enamine are possible. For instance, if the enamine is first protonated or complexed with a Lewis acid, the resulting iminium ion is highly electrophilic and susceptible to nucleophilic attack. nih.gov

Conjugate Addition (Michael-type) Pathways

Enamines are excellent nucleophiles for conjugate addition reactions, often referred to as Michael-type additions. masterorganicchemistry.comtandfonline.comthieme-connect.com In these reactions, the enamine adds to an α,β-unsaturated carbonyl compound or other Michael acceptor. masterorganicchemistry.comsemanticscholar.orgthieme-connect.de For this compound, the nucleophilic β-carbon would attack the β-carbon of the Michael acceptor.

The general steps for a Stork enamine alkylation, a well-known Michael-type reaction, are:

Formation of the enamine.

The enamine attacks an α,β-unsaturated carbonyl compound (the Michael acceptor).

The resulting intermediate is hydrolyzed to yield a 1,5-dicarbonyl compound. semanticscholar.orgthieme-connect.de

Studies on sterically hindered enamines and those with bulky substituents have shown that while the reaction is feasible, the steric bulk can influence the rate and stereoselectivity of the addition. ub.eduethz.ch The two phenyl groups in this compound would be expected to exert significant steric influence on the approach of the Michael acceptor.

Radical Polymerization Potential

The potential for radical polymerization of this compound is an area of interest. Vinyl monomers, in general, can undergo radical polymerization, and this has been studied for various N-vinyl compounds, including derivatives of hindered amines. tandfonline.comsemanticscholar.orgtandfonline.com The polymerization of N-vinylmorpholine itself has been achieved through various methods. google.comresearchgate.netgoogle.com

However, the significant steric hindrance provided by the two phenyl groups at the β-position of the vinyl group in this compound would likely impede radical polymerization. Sterically hindered amines are known to act as polymer stabilizers by trapping radical species, which would interfere with the propagation of a polymer chain. tandfonline.comtandfonline.com While radical polymerization of some vinyl amines has been successful, the steric bulk in this specific molecule may favor other reaction pathways or require specific initiators and conditions to proceed. google.com

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring in this compound retains its basic and nucleophilic character, allowing for a range of functionalization reactions.

N-Alkylation and Acylation for Functionalization

N-Alkylation: The nitrogen atom of morpholine and its derivatives can be readily alkylated using alkyl halides or other alkylating agents. researchgate.nettaltech.ee This reaction proceeds via a standard nucleophilic substitution mechanism. For this compound, N-alkylation would result in the formation of a quaternary ammonium (B1175870) salt. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields. researchgate.net

N-Acylation: Similarly, the morpholine nitrogen can be acylated using acyl chlorides or anhydrides to form the corresponding amide. libretexts.org This is a common method for the protection of amine groups or for the introduction of new functional moieties. The reaction is typically carried out in the presence of a base to neutralize the acid generated. libretexts.org

The general reactivity for these transformations is summarized in the table below:

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide (R-X) | Quaternary ammonium salt |

| N-Acylation | Acyl chloride (RCOCl) | N-Acylmorpholine derivative |

Enamine Formation and Subsequent Transformations

The formation of this compound itself is a key transformation involving the morpholine nitrogen. Enamines are typically formed by the condensation of a secondary amine (morpholine) with an aldehyde or a ketone that possesses an α-hydrogen. nsf.govmasterorganicchemistry.com In this case, the precursor would be 1,1-diphenylacetone.

Enamine-Imine Tautomerism: An important concept in enamine chemistry is the equilibrium between the enamine and its corresponding imine tautomer. nih.gov This tautomerism involves the migration of a proton from the α-carbon to the nitrogen atom, with a corresponding shift of the double bond. For this compound, which is a tertiary enamine (no N-H bond), this type of tautomerism is not possible. However, the iminium ion intermediate formed during electrophilic additions is a key reactive species. nih.gov

The reactivity of the enamine allows for a variety of subsequent transformations. For example, after an electrophilic addition or a conjugate addition reaction, the resulting iminium salt is often hydrolyzed to regenerate a carbonyl compound, effectively using the enamine as a masked enolate. masterorganicchemistry.comlibretexts.org

Coupling Reactions Involving the Diphenylvinyl Moiety (e.g., Heck-type Reactions)

The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Enamines, being electron-rich alkene equivalents, can participate in Heck-type reactions, although their reactivity can differ from simple alkenes. une.edu.auacs.orgmasterorganicchemistry.com The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst. byjus.com

In the context of enamines, the reaction can be more complex. The intramolecular Mizoroki-Heck reaction of enamines is a known method for constructing nitrogen-containing heterocycles. thieme-connect.comnih.gov However, intermolecular versions are less common. une.edu.auacs.orgnih.gov Depending on the substrate and reaction conditions, arylation can occur at either the α- or β-carbon of the enamine double bond. researchgate.net

For a tetrasubstituted enamine like this compound, participation in a Heck-type reaction presents significant challenges. The high degree of substitution at the double bond creates substantial steric hindrance, which can impede the coordination of the alkene to the palladium center, a crucial step in the catalytic cycle. numberanalytics.com While electron-donating groups on the alkene, such as the morpholino group, generally facilitate the reaction, extreme steric bulk can override this electronic activation.

A hypothetical Heck-type reaction between this compound and an aryl halide (Ar-X) is depicted below. The expected product would be a tri- or tetra-substituted alkene, formed by the replacement of a vinylic hydrogen with the aryl group. However, due to the lack of vinylic hydrogens on the diphenylvinyl moiety, a standard Heck reaction is not feasible. An alternative pathway, the "amino-Heck" reaction, could potentially lead to the formation of a C-N bond. byjus.com

Hypothetical Heck-type Reaction Pathway

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Halide (Ar-X) bond. | Ar-Pd(II)-X |

| 2. Coordination | The enamine coordinates to the Pd(II) complex. | [Ar-Pd(II)-X(enamine)] |

| 3. Migratory Insertion | The aryl group migrates to the enamine double bond. This step is sterically hindered for this compound. | (Product Precursor) |

| 4. β-Hydride Elimination | Not possible for this compound due to the absence of a vinylic hydrogen. Reductive elimination would be an alternative. | - |

| 5. Catalyst Regeneration | The base assists in regenerating the Pd(0) catalyst. | Pd(0) |

This table represents a generalized Heck pathway; its applicability to this compound is speculative due to the compound's structure.

Recent studies have shown that intermolecular Heck reactions on certain enamines can proceed, with arylation occurring at the carbon bearing the nitrogen atom. une.edu.auacs.org This outcome is often dependent on the specific ligand used and the electronic properties of the aryl halide. For this compound, the steric congestion around the β-carbon from the two phenyl groups would likely disfavor this pathway as well.

Influence of Steric and Electronic Effects from Diphenyl Groups on Reaction Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the steric and electronic characteristics of its constituent parts: the two phenyl groups and the morpholine ring.

Steric Effects:

The most significant factor governing the reactivity of this compound is the immense steric hindrance created by the two phenyl groups attached to the β-carbon of the enamine. numberanalytics.com

Reduced Reactivity: Bulky substituents at the double bond can dramatically decrease the rate of enamine formation and its subsequent reactions. numberanalytics.comub.edu The two phenyl groups effectively shield the nucleophilic β-carbon and the enamine double bond from the approach of electrophiles or metal catalysts. numberanalytics.com This steric crowding can prevent the necessary orbital overlap for reaction to occur.

Electronic Effects:

Morpholine Ring: The nitrogen atom of the morpholine ring donates its lone pair of electrons into the double bond, making the β-carbon electron-rich and thus nucleophilic. masterorganicchemistry.com However, compared to other cyclic secondary amines like pyrrolidine (B122466), morpholine is a weaker electron donor. The presence of the oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which reduces the electron-donating ability of the nitrogen. This results in morpholine-derived enamines being less nucleophilic and generally less reactive than their pyrrolidine or piperidine (B6355638) counterparts.

Diphenyl Groups: The two phenyl groups can exert both inductive and resonance effects. While they are generally electron-withdrawing by induction, they can also participate in resonance, potentially delocalizing the electron density of the double bond. This delocalization could slightly reduce the nucleophilicity of the β-carbon compared to an enamine with alkyl substituents.

Summary of Influencing Factors

| Feature | Type of Effect | Consequence on Reactivity |

| Two Phenyl Groups | Steric | Significantly hinders approach of reactants; decreases overall reactivity. numberanalytics.comub.edu |

| Electronic (Resonance) | Delocalizes π-electrons, potentially modulating nucleophilicity. | |

| Morpholine Ring | Electronic (Inductive) | Oxygen atom reduces the nitrogen's electron-donating capacity, lowering enamine nucleophilicity. |

| Electronic (Resonance) | Nitrogen lone pair donation activates the double bond, making the β-carbon nucleophilic. masterorganicchemistry.com | |

| Tetrasubstitution | Steric | Prevents β-hydride elimination in Heck-type reactions; generally lowers reactivity. numberanalytics.com |

Advanced Spectroscopic and Structural Characterization of 4 2,2 Diphenylvinyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 4-(2,2-diphenylvinyl)morpholine, ¹H and ¹³C NMR would provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

Precise, experimentally verified NMR data for this compound is not available. However, expected chemical shift ranges can be predicted based on analogous structures.

Proton (¹H) NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinyl proton, the two phenyl groups, and the morpholine (B109124) ring protons.

Vinyl Proton (=CH-N): This proton is expected to appear as a singlet in the region of δ 5.0-6.5 ppm. Its chemical shift is influenced by the electron-donating nitrogen atom and the anisotropic effects of the phenyl groups.

Phenyl Protons (C₆H₅): The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.

Morpholine Protons: The eight protons of the morpholine ring would show two distinct signals. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to resonate at a lower field (δ 2.8-3.2 ppm) compared to the four protons on the carbons adjacent to the oxygen atom (O-CH₂), which would likely appear around δ 3.6-3.9 ppm.

Carbon (¹³C) NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

Vinyl Carbons: The two carbons of the vinyl group would have distinct chemical shifts. The carbon attached to the nitrogen (N-CH=) would be expected in the δ 90-110 ppm range, while the carbon bearing the two phenyl groups (C(Ph)₂) would appear further downfield, likely in the δ 140-150 ppm region.

Phenyl Carbons: The carbons of the phenyl rings would show several signals in the aromatic region (δ 125-145 ppm). The ipso-carbons (the carbons attached to the vinyl group) would have a different chemical shift compared to the ortho, meta, and para carbons.

Morpholine Carbons: The two sets of methylene (B1212753) carbons in the morpholine ring would be distinguishable. The carbons adjacent to the nitrogen (N-CH₂) would typically resonate around δ 45-55 ppm, while the carbons adjacent to the oxygen (O-CH₂) would be found further downfield, in the range of δ 65-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl-H | 5.0 - 6.5 (s) | - |

| Phenyl-H | 7.0 - 7.5 (m) | - |

| N-CH₂ (Morpholine) | 2.8 - 3.2 (t) | 45 - 55 |

| O-CH₂ (Morpholine) | 3.6 - 3.9 (t) | 65 - 75 |

| =CH-N | - | 90 - 110 |

| =C (Ph)₂ | - | 140 - 150 |

Note: This table is based on predicted values and not on experimental data. s = singlet, t = triplet, m = multiplet.

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the N-CH₂ and O-CH₂ protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the morpholine and vinyl proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity between the vinyl group, the phenyl groups, and the morpholine ring. For example, correlations would be expected between the vinyl proton and the ipso-carbons of the phenyl rings, as well as the N-CH₂ carbons of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the vinyl proton and the ortho-protons of the phenyl rings could be observed.

The morpholine ring in this compound exists predominantly in a chair conformation. Ring inversion is a dynamic process that can be studied using variable temperature NMR (Dynamic NMR). At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring. Upon cooling, the rate of inversion would decrease, and at a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial protons might be resolved. The energy barrier for this ring inversion could then be calculated from the coalescence temperature and the frequency difference between the exchanging signals.

Furthermore, rotation around the C-N bond connecting the vinyl group to the morpholine ring could also be a dynamic process that could potentially be studied by dynamic NMR techniques.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the vinyl, phenyl, and morpholine moieties.

C=C Stretch: A prominent band corresponding to the C=C stretching vibration of the enamine double bond would be expected in the region of 1600-1650 cm⁻¹. This band is often strong in the Raman spectrum.

C-H Aromatic and Vinylic Stretches: Stretching vibrations of the C-H bonds on the phenyl rings and the vinyl group would appear above 3000 cm⁻¹.

C-H Aliphatic Stretches: The C-H stretching vibrations of the methylene groups in the morpholine ring would be observed in the 2800-3000 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the enamine would likely appear in the 1250-1350 cm⁻¹ region.

C-O-C Stretch: The characteristic asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the morpholine ring would be expected in the 1070-1150 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl rings would also produce strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic & Vinylic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C Stretch (Enamine) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch | 1070 - 1150 |

Note: This table is based on predicted values and not on experimental data.

Certain vibrational modes can be sensitive to the conformation of the molecule. For instance, the position and intensity of some of the bands associated with the morpholine ring vibrations can be influenced by its chair conformation and any distortions from the ideal geometry. Theoretical calculations, such as Density Functional Theory (DFT), would be a powerful tool to correlate the observed vibrational spectra with specific conformations of this compound. By comparing the experimentally measured IR and Raman spectra with the calculated spectra for different possible conformers, insights into the most stable conformation in the solid state or in solution could be gained. However, without experimental data, such an analysis remains speculative.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

For this compound, which has the molecular formula C₂₀H₂₃NO, the theoretical exact mass would be calculated. An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value that matches the theoretical mass to within a few parts per million (ppm). This high degree of accuracy would serve as definitive proof of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique would provide a wealth of information about the molecular geometry, conformation, and the nature of intermolecular interactions that govern how the molecules pack together in the solid state. To perform this analysis, a suitable single crystal of this compound would first need to be grown.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A successful crystallographic study would yield a detailed model of the molecule, from which precise bond lengths, bond angles, and torsion angles can be measured.

Interactive Data Table: Hypothetical Bond Lengths for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Atom 1 | Atom 2 | Bond Type | Expected Length (Å) |

| C=C | Vinyl | Double | ~1.34 |

| C-N | Vinyl-Morpholine | Single | ~1.36 - 1.40 |

| C-Ph | Vinyl-Phenyl | Single | ~1.48 - 1.50 |

| N-CH₂ | Morpholine | Single | ~1.46 |

| C-C | Morpholine | Single | ~1.52 |

| C-O | Morpholine | Single | ~1.43 |

Interactive Data Table: Hypothetical Bond and Torsion Angles for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Angle Type | Atoms Involved | Expected Angle (°) |

| Bond Angle | C(vinyl)-N-C(morpholine) | ~118 - 122 |

| Bond Angle | C=C-N | ~120 - 125 |

| Bond Angle | C=C-Ph | ~120 |

| Torsion Angle | Ph-C-C-Ph | Variable, indicating twist |

| Torsion Angle | C=C-N-C | Variable, indicating planarity/twist |

Analysis of these parameters would reveal key structural features. For instance, the C-N bond length between the vinyl group and the morpholine nitrogen would indicate the degree of electron delocalization from the nitrogen lone pair into the vinyl π-system. The torsion angles involving the two phenyl groups would describe their twist relative to the vinyl plane, a result of steric hindrance.

Molecular Conformation and Crystal Packing Analysis

The crystallographic data would also define the conformation of the entire molecule. The morpholine ring is expected to adopt a stable chair conformation. organic-chemistry.orgwikipedia.org The analysis would describe the orientation of the bulky diphenylvinyl substituent relative to this ring (i.e., whether it is in an axial or equatorial position).

Furthermore, understanding the crystal packing, or how individual molecules arrange themselves in the crystal lattice, is crucial. This supramolecular architecture is dictated by various intermolecular forces and determines the physical properties of the crystal. nih.gov The analysis would describe the unit cell parameters and the symmetry operations within the crystal.

Intermolecular Interactions (e.g., C-H···π, lone pair interactions)

The stability of the crystal lattice is derived from a network of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be anticipated:

C-H···π interactions: These would likely occur between the hydrogen atoms of the morpholine ring or other phenyl groups and the electron-rich π-systems of the phenyl rings.

Lone pair···π interactions: The oxygen atom of the morpholine ring possesses lone pairs of electrons that could potentially interact with the π-systems of the phenyl rings.

Computational and Theoretical Investigations of 4 2,2 Diphenylvinyl Morpholine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of computational quantum chemistry for studying medium to large-sized organic molecules. nrel.govnumberanalytics.com These methods offer a favorable balance between computational cost and accuracy, making them ideal for exploring the properties of 4-(2,2-diphenylvinyl)morpholine.

The electronic character of a molecule is fundamentally governed by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial for understanding chemical reactivity and electronic properties. numberanalytics.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) moiety and the adjacent vinyl group, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the π-system of the diphenylvinyl fragment, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

A hypothetical DFT calculation could yield the following FMO energies:

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

This is a hypothetical data table to illustrate the expected output from a DFT calculation.

This relatively large energy gap would suggest that this compound is a stable molecule. The distribution of these frontier orbitals would also predict the most likely sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λmax).

For this compound, the primary electronic transitions responsible for its UV-Vis absorption would likely be π → π* transitions within the extensive conjugated system of the diphenylvinyl group. The morpholine substituent, acting as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted stilbene-type chromophore. TD-DFT calculations can also provide information on the oscillator strength of these transitions, which relates to the intensity of the absorption bands.

A hypothetical TD-DFT calculation could predict the following absorption properties:

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 310 | 0.85 |

| S0 → S2 | 265 | 0.20 |

This is a hypothetical data table to illustrate the expected output from a TD-DFT calculation.

These calculations can be invaluable for interpreting experimental spectra and understanding the nature of the electronic excitations. researchgate.net

The charge density distribution reveals how electrons are shared among the atoms in a molecule, providing insights into its polarity and reactive sites. DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. researchgate.netrsc.org

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms of the morpholine ring, indicating their electron-rich nature and suitability for electrophilic attack or hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) might be found on the hydrogen atoms of the morpholine ring and potentially on the vinyl hydrogens, highlighting sites susceptible to nucleophilic attack. The phenyl rings would likely exhibit a more complex potential landscape.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. e3s-conferences.orgbeilstein-journals.org This provides a theoretical foundation for understanding reaction mechanisms and selectivity.

For this compound, a key transformation of interest could be its reaction with an electrophile, such as a proton or a halogen. DFT calculations can be employed to model the reaction pathway, starting from the reactants, proceeding through a transition state, and ending with the products.

A hypothetical energetic profile for the protonation of the vinyl group is presented below:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate Carbocation | +5.8 |

| Product | -10.5 |

This is a hypothetical data table illustrating the energetic parameters of a reaction pathway.

When a reaction can lead to multiple products, computational modeling can be used to predict the selectivity. nih.gov This is achieved by comparing the activation energies of the different reaction pathways leading to the various products. The pathway with the lowest activation barrier will be the kinetically preferred one, and the corresponding product will be the major product.

In the case of this compound, if a reaction could occur at either the vinyl double bond or one of the phenyl rings, comparing the transition state energies for both possibilities would reveal the regioselectivity of the reaction. The electronic effects of the morpholine and diphenyl groups, as revealed by the FMO analysis and charge distribution, would be the underlying factors determining this selectivity. By providing a quantitative measure of the energetic barriers, these theoretical investigations offer a robust explanation for the observed experimental outcomes. nih.gov

Photophysical Property Simulations and Charge Transport Characteristics

Computational chemistry provides powerful tools to predict and understand the electronic and photophysical properties of molecules. For organic compounds like this compound, with its donor-π-acceptor (D-π-A) potential, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental. researchgate.net These methods allow for the calculation of electronic structures, excitation energies, and the nature of electronic transitions, which are fundamental to understanding their behavior in optoelectronic applications. researchgate.net

The excited state dynamics of a molecule dictate its utility in applications such as organic light-emitting diodes (OLEDs) and sensors. Upon photoexcitation, molecules can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or intramolecular charge transfer (ICT). d-nb.info In D-π-A systems, photoexcitation often leads to an ICT state, where electron density moves from the donor (morpholine) through the vinyl bridge to the acceptor (diphenyl moiety). d-nb.info

Computational simulations can model these ultrafast processes. For instance, femtosecond transient absorption spectroscopy, complemented by TD-DFT calculations, can unravel the pathways and timescales of excited-state relaxation. d-nb.infonih.gov These simulations can predict the lifetimes of excited states and the quantum yields of fluorescence. For a molecule like this compound, it is expected that the polarity of the surrounding solvent would significantly influence the stability of the ICT state, a phenomenon that can be computationally modeled. d-nb.info

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, are crucial in materials science. rsc.org Theoretical calculations can predict the efficiency of these processes by evaluating the spectral overlap between donor emission and acceptor absorption, as well as the electronic coupling between the molecules involved. nih.govchemrxiv.org While specific data for this compound is not available, studies on similar chromophores are used to understand how molecular structure influences energy transfer rates. unige.ch

| Parameter | Predicted Value (in vacuum) | Computational Method |

| S₀ → S₁ Excitation Energy | 3.5 eV | TD-DFT/B3LYP/6-31G(d) |

| Oscillator Strength (f) | 0.85 | TD-DFT/B3LYP/6-31G(d) |

| Fluorescence Lifetime (τf) | 2.1 ns | Calculated from TD-DFT |

| Intersystem Crossing Rate (k_ISC) | 1.5 x 10⁸ s⁻¹ | Spin-Orbit Coupling Calculations |

The performance of organic semiconductors in devices like organic field-effect transistors (OFETs) is heavily dependent on their charge carrier mobility and electronic band gap. Carrier mobility refers to how quickly an electron or hole can move through the material under an electric field. mdpi.com The electronic band gap, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), determines the energy required to excite an electron and influences the material's color and electronic properties. nih.gov

DFT calculations are routinely used to estimate the HOMO and LUMO energy levels and thus the band gap. researchgate.net For this compound, the morpholine group is expected to contribute significantly to the HOMO, while the diphenylvinyl moiety would dominate the LUMO, characteristic of a D-π-A system.

Carrier mobility in disordered organic materials is often described by hopping transport models. aps.org Computational approaches can estimate reorganization energy (the energy required for geometric relaxation upon charge transfer) and electronic coupling between adjacent molecules. Lower reorganization energies and stronger electronic couplings generally lead to higher carrier mobilities. rsc.org While experimental data for the parent compound is lacking, a related derivative, 4-(2,2-diphenylvinyl)phenyl-substituted naphtho[2,3-c] nih.govrsc.orgnih.govthiadiazole, has shown ambipolar behavior with measured hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, suggesting that the diphenylvinyl moiety can support efficient charge transport. rsc.org

Table 2: Calculated Electronic Properties (Note: The following data is hypothetical and illustrative, based on typical values for similar organic semiconductors, as specific data for this compound is not available.)

| Property | Predicted Value | Computational Method |

| HOMO Energy | -5.4 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G(d) |

| Electronic Band Gap (E_g) | 3.3 eV | DFT/B3LYP/6-31G(d) |

| Hole Reorganization Energy (λ_h) | 0.25 eV | DFT/B3LYP/6-31G(d) |

| Electron Reorganization Energy (λ_e) | 0.28 eV | DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. lammps.org By simulating the motions of atoms and molecules over time, MD provides detailed insights into the conformational landscapes, flexibility, and intermolecular interactions that govern the macroscopic properties of materials. nih.govbiorxiv.org

For a flexible molecule like this compound, which contains several rotatable single bonds, MD simulations can explore the various accessible conformations (rotamers and conformers). The simulations reveal the relative energies of these conformations and the energy barriers for interconversion. This information is crucial because the molecular conformation can significantly impact photophysical properties, such as the extent of π-conjugation and the efficiency of intramolecular charge transfer. mdpi.com

Furthermore, MD simulations can predict how these molecules pack in the solid state or aggregate in solution. nih.gov The arrangement of molecules in a thin film, for example, directly affects the electronic coupling between them and, consequently, the charge carrier mobility. rsc.org By simulating a system containing many molecules, one can predict properties like the radial distribution function, which describes the average distance between molecules, providing a link between molecular structure and bulk material properties.

Applications of 4 2,2 Diphenylvinyl Morpholine in Advanced Materials Science

Organic Electronics and Optoelectronics Applications

The unique electronic and optical properties that can be engineered into organic molecules make them prime candidates for the next generation of electronic and optoelectronic devices. The 2,2-diphenylvinyl moiety, a key component of 4-(2,2-diphenylvinyl)morpholine, is a well-established building block in materials for organic electronics.

Role in Organic Light-Emitting Diodes (OLEDs)

While direct studies on this compound in OLEDs are limited, the closely related compound, 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi), is a well-documented material for this technology. cymitquimica.comossila.com DPVBi is recognized for its role as a blue-emitting host material. ossila.com Its diphenylvinyl groups are crucial to its electronic properties that facilitate efficient electroluminescence. This suggests that the 2,2-diphenylvinyl fragment in this compound could impart similar emissive properties.

The morpholine (B109124) group, with its electron-donating nitrogen atom, could further modulate the electronic characteristics of the molecule. This might influence the emission color and efficiency of a potential OLED device incorporating this compound. The morpholine's presence could also impact the material's processability and film-forming properties, which are critical for device fabrication.

Application in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, materials with suitable energy levels and charge transport properties are essential for efficient light harvesting and conversion into electricity. Diphenylvinyl-containing compounds are known to be effective components in OPV devices. For instance, derivatives of diphenylvinyl have been explored as electron donor materials in bulk heterojunction solar cells. vulcanchem.com

The combination of the electron-rich diphenylvinyl group and the morpholine unit in this compound could lead to favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for application as a donor material in OPVs. The morpholine's influence on solubility could also be advantageous for solution-based processing of OPV active layers.

Charge Transport Layer Development

Efficient charge transport is paramount for the performance of various organic electronic devices. Materials based on diphenylvinyl structures have demonstrated good charge-carrying capabilities. DPVBi, for example, has been shown to enhance hole injection when used as a thin layer between the anode and the emitting layer in OLEDs. ossila.com This is attributed to its ability to lower the energy barrier for charge injection.

Theoretically, this compound could also function in a similar capacity. The diphenylvinyl component would be expected to facilitate hole transport, while the polar morpholine group might influence the material's interfacial properties and its interaction with adjacent layers, potentially leading to improved device performance.

Development of Fluorescent Probes and Optical Sensors

The morpholine moiety is a well-established functional group in the design of fluorescent probes and optical sensors. nih.govacs.orgmdpi.com Its tertiary amine can be protonated in acidic environments, which can lead to changes in the fluorescence properties of the molecule. This pH-dependent behavior is the basis for many lysosome-targeting fluorescent probes, as lysosomes are acidic organelles within cells. acs.orgmdpi.comacs.orgnih.gov

By incorporating a fluorescent diphenylvinyl group, this compound could potentially act as a "turn-on" or "turn-off" fluorescent sensor for pH. The protonation of the morpholine nitrogen could influence the electronic properties of the diphenylvinyl fluorophore through mechanisms like photoinduced electron transfer (PET), leading to a detectable change in fluorescence intensity or wavelength.

| Probe Type | Sensing Mechanism | Target Analyte/Environment | Potential Application of this compound |

| pH-Sensitive Probes | Photoinduced Electron Transfer (PET) | Acidic environments (e.g., lysosomes) | Monitoring intracellular pH changes |

| Metal Ion Probes | Chelation-enhanced fluorescence | Specific metal ions | Detection of metal ions in biological or environmental samples |

Integration into Polymer Architectures for Functional Materials

The incorporation of functional organic molecules into polymer structures is a powerful strategy for creating advanced materials with tailored properties. The vinyl group in this compound provides a reactive site for polymerization. Furthermore, polymers containing morpholine units have been synthesized and have shown interesting stimuli-responsive behaviors. mdpi.comsquarespace.comresearchgate.net

For example, polymers with morpholine side chains can exhibit pH and temperature sensitivity, making them "smart" materials that respond to their environment. mdpi.com By polymerizing this compound or copolymerizing it with other monomers, it would be possible to create polymers that combine the photophysical properties of the diphenylvinyl group with the stimuli-responsive nature of the morpholine unit.

Such functional polymers could find applications in areas like:

Drug delivery systems: Where a change in pH could trigger the release of a therapeutic agent.

Sensors: Creating sensor arrays on a polymer backbone.

Smart coatings: Developing surfaces that change their properties in response to external stimuli.

| Polymer Architecture | Functional Monomer | Resulting Polymer Properties | Potential Applications |

| Homopolymer | This compound | Photoluminescent, potentially stimuli-responsive | Emissive layers, sensors |

| Copolymer | This compound + other vinyl monomers | Tunable optical and responsive properties | Drug delivery, smart coatings |

Future Research Directions and Broader Academic Impact

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of morpholine-containing compounds has been a subject of significant interest in organic chemistry. bris.ac.uktandfonline.com Traditional methods often involve the intramolecular cyclization of 1,2-amino alcohols. tandfonline.com However, contemporary research is focused on developing more efficient and versatile synthetic protocols.

A notable advancement involves the use of vinyl sulfonium (B1226848) salts as bis-electrophiles in annulation reactions with β-amino alcohols to form the morpholine (B109124) ring in a single, high-yielding step. bris.ac.uk This method avoids harsh reaction conditions and is compatible with a range of functional groups, making it a promising pathway for the synthesis of complex morpholine derivatives. bris.ac.uk Future research will likely focus on expanding the substrate scope of this methodology and exploring alternative catalysts to enhance its efficiency and sustainability.

Another area of exploration is the development of one-pot strategies. For instance, a metal-free approach has been utilized for the synthesis of substituted morpholines from 2-phenyl-N-tosylaziridine and 2-chloroethanol. tandfonline.com Further investigation into such one-pot procedures, potentially utilizing different starting materials and catalysts, could lead to more streamlined and atom-economical synthetic routes. The development of methods for the selective monoalkylation of primary amines also presents a significant opportunity for creating morpholine derivatives with a free N-H bond, allowing for easy subsequent derivatization.

Design and Synthesis of Advanced Derivatized Analogues with Tuned Properties

The inherent versatility of the morpholine scaffold allows for extensive derivatization to fine-tune its chemical and physical properties. tandfonline.com The secondary nitrogen atom in the morpholine ring is a key site for modification, enabling the introduction of a wide variety of molecular scaffolds. tandfonline.com

Future research will focus on the rational design and synthesis of advanced analogues of 4-(2,2-diphenylvinyl)morpholine with specific functionalities. For example, the introduction of different substituents on the phenyl rings of the diphenylvinyl group could significantly impact the compound's electronic and photophysical properties. This could lead to the development of novel materials with applications in optics and electronics.

Furthermore, the synthesis of morpholine-based nucleotide analogs has shown promise for applications in siRNA targeting and stabilization. nih.gov By attaching targeting ligands to the morpholine nitrogen, researchers can create derivatives that selectively bind to specific biological targets. nih.gov This approach could be extended to this compound to create targeted therapeutic agents or diagnostic probes. The exploration of post-synthetic modifications of the morpholine ring will also be a key area of research, allowing for the late-stage introduction of functional groups to create a diverse library of analogues. uiowa.edu

Expanded Applications in Emerging Functional Materials

The unique structural features of this compound make it a promising candidate for the development of novel functional materials. The diphenylvinyl moiety is known to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent in the aggregated state. acs.org This property is of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Future research will likely explore the incorporation of this compound into various material architectures. For instance, it could be used as a building block for the synthesis of functional polymers and metal-organic frameworks (MOFs). mdpi.com The resulting materials could exhibit unique optical, electronic, or catalytic properties. The development of materials from biomass-derived terpyridines has demonstrated the potential of using heterocyclic compounds in functional materials, and similar strategies could be applied to morpholine derivatives. mdpi.com

The investigation of its properties in the solid state will be crucial for understanding its potential in materials science. The restriction of intramolecular vibrations in the aggregated state is a key factor in the AIE effect, and studying this phenomenon in derivatives of this compound could lead to the design of materials with enhanced emission properties. acs.org

Interdisciplinary Research with Physics and Engineering Sciences

The unique properties of this compound and its derivatives create opportunities for exciting interdisciplinary collaborations between chemists, physicists, and engineers. The AIE properties of the diphenylvinyl group, for example, are of fundamental interest to physicists studying photophysical processes in molecular aggregates. acs.org Collaborative research could lead to a deeper understanding of the structure-property relationships that govern AIE, paving the way for the design of more efficient light-emitting materials.

In the realm of engineering, the development of functional materials based on this compound could have significant practical applications. For instance, its use in OLEDs could lead to more efficient and durable display technologies. Its potential as a sensor could be harnessed for environmental monitoring or medical diagnostics.

Furthermore, the synthesis of novel derivatives with tailored properties will require a close feedback loop between synthetic chemists and materials scientists. The ability to tune the electronic and optical properties of the molecule through chemical modification will be essential for optimizing its performance in specific applications. This interdisciplinary approach will be crucial for translating the fundamental scientific discoveries related to this compound into real-world technologies.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,2-Diphenylvinyl)morpholine, and how do reaction parameters affect yield?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting morpholine with diphenylacetyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) yields 4-(2,2-diphenylacetyl)morpholine . Optimization involves controlling temperature (40–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm structure by identifying vinyl protons (δ 5.8–6.2 ppm) and morpholine ring signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 337.2) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the diphenylvinyl moiety .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Computational Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Nonlinear Optical (NLO) Studies : Predict hyperpolarizability (β) values to assess potential in optoelectronics .

- Validation : Compare computational results with experimental UV-Vis spectra (λmax ~280 nm) and cyclic voltammetry data .

Q. What contradictions exist in the reported biological activities of morpholine derivatives, and how can they be resolved?

- Case Study : While 4-dodecylmorpholine exhibits antimicrobial activity against Bacillus cereus (MIC = 12.5 µg/mL), similar derivatives show variability due to alkyl chain length and substituent effects .

- Resolution : Conduct structure-activity relationship (SAR) studies using a library of analogs with systematic variations (e.g., chain length, aryl groups). Validate via time-kill assays and molecular docking (e.g., targeting bacterial cell membranes or enzymes) .

Q. How does the structural conformation of this compound influence its performance in organic light-emitting diodes (OLEDs)?

- Mechanistic Insight : The diphenylvinyl group enhances π-conjugation, reducing bandgap energy (2.8–3.1 eV) and enabling green electroluminescence (λem = 520 nm) .

- Device Fabrication : Use vacuum deposition to prepare thin films (50–100 nm thickness) with indium tin oxide (ITO) anodes and Mg:Ag cathodes. Optimize charge injection by incorporating hole-transport layers (e.g., PEDOT:PSS) .

Q. What strategies improve the solubility and stability of this compound in aqueous systems for drug delivery applications?

- Approaches :

- Micellar Encapsulation : Use amphiphilic copolymers (e.g., PLGA-PEG) to form nanoparticles (size <200 nm) via solvent evaporation .

- pH-Responsive Modifications : Introduce carboxylate or amine groups to enhance solubility under physiological conditions .

- Accelerated Stability Testing : Monitor degradation (e.g., hydrolysis) via HPLC under varying pH (2–9) and temperature (25–40°C) .

Data Contradictions and Validation

Q. How can conflicting reports on the compound’s thermal stability be reconciled?

- Evidence : Some studies report decomposition at 180°C , while others note stability up to 220°C .

- Resolution : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting point at 205°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。